1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine
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Overview
Description
1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[5,4-d]pyrimidine core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
The synthesis of 1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine typically involves the following steps:
Starting Material: The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body, such as CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDK2 and have shown significant anticancer properties.
Thioglycoside Derivatives: These compounds have been designed as novel CDK2 inhibitors and exhibit potent cytotoxic activities against various cancer cell lines.
Properties
Molecular Formula |
C12H12N6 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H12N6/c1-8-3-2-4-9(5-8)18-12-10(6-16-18)11(17-13)14-7-15-12/h2-7H,13H2,1H3,(H,14,15,17) |
InChI Key |
DNNRILIYZPCBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
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